4-Bromo-2-nitro-N-phenylaniline
Description
Significance and Research Context of Halogenated Nitroaniline and N-Phenylaniline Derivatives
Halogenated nitroaniline and N-phenylaniline derivatives are of considerable importance in various scientific and industrial domains. The introduction of halogen atoms and nitro groups into the aniline (B41778) or N-phenylaniline scaffold can significantly modulate the molecule's biological activity, lipophilicity, and metabolic stability. This has led to their investigation in fields such as pharmaceuticals, agrochemicals, and dye manufacturing.
For instance, halogenated compounds, including those derived from marine organisms, have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor properties nih.govnih.gov. The presence of halogens can enhance the pharmacokinetic properties of a molecule, making them promising candidates for drug development mdpi.comresearchgate.net. Specifically, nitrated pyrrolomycins have shown efficacy against both Gram-positive and Gram-negative bacteria mdpi.com.
Diphenylamine (B1679370) derivatives, the parent structure of N-phenylanilines, are utilized as stabilizers in explosives and in the production of various chemicals and pharmaceuticals guidechem.com. Some have been investigated for their potential as antimicrobial agents guidechem.com. The study of diphenylamine non-steroidal anti-inflammatory drugs (NSAIDs) has revealed that halogenation can influence their bioactivation and potential for hepatotoxicity, highlighting the critical role of substituents in determining the biological effects of these compounds chemicalbook.com.
Historical Perspectives on the Synthesis and Exploration of Related Diphenylamine Structures
The synthesis of diphenylamine derivatives has a rich history dating back to the 19th century. Diphenylamine itself was first identified in 1864 by A. W. Hofmann among the products of the dry distillation of aniline dyes ambeed.com. A purposeful synthesis was achieved two years later by French chemists through the deamination of a mixture of aniline and its salts ambeed.com.
A cornerstone in the synthesis of substituted diphenylamines has been the Ullmann condensation , a copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol. This reaction, though effective, traditionally required harsh conditions, including high temperatures and stoichiometric amounts of copper chemicalbook.com. The Goldberg reaction, a variation of the Ullmann condensation, specifically describes the C-N coupling to form diphenylamine derivatives chemicalbook.com.
Over the years, significant advancements have been made to improve the efficiency and applicability of these coupling reactions. The development of the Buchwald-Hartwig amination has provided a milder and more versatile palladium-catalyzed method for the formation of C-N bonds, applicable to a wide range of substrates, including heterocyclic amines nih.govresearchgate.net. This reaction has become a staple in medicinal chemistry for the synthesis of arylamines chemicalbook.com.
The synthesis of halogenated diphenylamines, such as 4-Bromo-N-phenylaniline, has been achieved through methods like the photolysis of 4-diazodiphenylamine in the presence of HBr and, more recently, through copper-catalyzed coupling reactions nih.govresearchgate.net. These historical developments in synthetic methodologies have paved the way for the creation of a vast library of substituted diphenylamine derivatives for further scientific exploration.
Overview of Current Research Trends and Key Scientific Challenges Associated with the Compound
While specific research on 4-Bromo-2-nitro-N-phenylaniline is not extensively documented in publicly available literature, current trends in the broader field of substituted diphenylamines point towards several key areas of investigation and associated challenges.
A primary research trend is the continued development of efficient and selective synthetic methods. While classical methods like the Ullmann condensation are still in use, modern research focuses on catalyst and ligand development to achieve higher yields, milder reaction conditions, and greater functional group tolerance nih.govorganic-chemistry.org. The Buchwald-Hartwig amination represents a significant step in this direction, and ongoing research seeks to further expand its scope and efficiency nih.govchemicalbook.comnih.gov. For a molecule like this compound, a key synthetic challenge lies in the regioselective introduction of the bromo and nitro groups, as well as the selective coupling to form the N-phenyl bond without unwanted side reactions.
Another major research thrust is the exploration of the biological activities of halogenated and nitrated diphenylamines. As a class, these compounds exhibit a wide range of pharmacological effects, and there is significant interest in identifying new derivatives with potent and selective activities nih.govmdpi.comresearchgate.netresearchgate.net. A significant challenge in this area is understanding the structure-activity relationship (SAR) to guide the design of new compounds with improved therapeutic profiles and reduced toxicity. The impact of the specific substitution pattern of this compound on its potential biological activity remains an open area for investigation.
Furthermore, the material science applications of such compounds are an emerging area of interest. The electronic properties conferred by the nitro and bromo substituents could make this compound a candidate for use in organic electronics or as a component in functional dyes. Characterizing the photophysical and electronic properties of this compound would be a crucial first step in exploring these potential applications.
| Compound | Spectroscopic Data | Reference |
| 4-Bromo-2-nitroaniline (B116644) | IR Spectrum available | chemicalbook.com |
| 4-Bromo-N-phenylaniline | Crystal structure determined | nih.govresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-nitro-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBRRJVPEFDOOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499122 | |
| Record name | 4-Bromo-2-nitro-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16588-25-3 | |
| Record name | 4-Bromo-2-nitro-N-phenylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16588-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-nitro-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromo 2 Nitro N Phenylaniline and Its Structural Analogs
Nucleophilic Aromatic Substitution (SNAr) Routes for Substituted Anilines
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the synthesis of substituted anilines and diarylamines. fishersci.co.ukwikipedia.org This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group, typically a halide. fishersci.co.ukwikipedia.org The reaction is significantly facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.comnumberanalytics.com
The synthesis of 4-bromo-2-nitro-N-phenylaniline via an SNAr pathway can be approached in several ways. A key requirement for a successful SNAr reaction is the activation of the aryl halide by an electron-withdrawing group. Therefore, a logical strategy involves the reaction of an aniline (B41778) derivative with an aromatic ring that contains both a halogen leaving group and a nitro group.
One documented method for a structurally related compound involves the reaction of 1-bromo-4-fluoro-3-nitrobenzene with aniline. In this case, the fluorine atom, which is para to the nitro group, acts as the leaving group. A direct synthesis of this compound could similarly involve the reaction of aniline as the nucleophile with a substrate like 1-halo-4-bromo-2-nitrobenzene. The presence of the nitro group ortho to the halogen leaving group activates the ring for nucleophilic attack.
Conversely, using 2-nitroaniline (B44862) as the nucleophile would require reaction with a 4-bromophenyl halide. However, without an activating group on the bromophenyl ring, this reaction would be less efficient under standard SNAr conditions. The reactivity in SNAr reactions is highly dependent on the electronic properties of the aryl halide substrate. masterorganicchemistry.com
A plausible reaction is detailed below:
Reactants : Aniline and 1-Fluoro-4-bromo-2-nitrobenzene
Mechanism : The lone pair of the aniline nitrogen attacks the carbon atom bonded to the fluorine. The nitro group at the ortho position helps to stabilize the resulting negative charge through resonance. This forms the Meisenheimer complex. Subsequently, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored, yielding the final product, this compound.
To achieve optimal results in SNAr syntheses, careful control over reaction parameters is essential. Key variables that can be manipulated include the solvent, temperature, base, and the potential use of catalysts. numberanalytics.com
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (B87167) (DMSO), and Tetrahydrofuran (THF) are commonly used as they can solvate the charged intermediate and reactants effectively. fishersci.co.ukacs.org
Temperature: SNAr reactions often require heating to proceed at a reasonable rate. fishersci.co.uk For example, the synthesis of an analog by reacting 1-bromo-4-fluoro-3-nitrobenzene with aniline was conducted at 100°C in DMF. However, excessively high temperatures can lead to side reactions and decomposition. numberanalytics.com
Base: A base, such as potassium carbonate or sodium hydride, is often added to deprotonate the amine nucleophile, increasing its nucleophilicity. fishersci.co.uk
The following table summarizes the influence of various conditions on SNAr reactions.
| Parameter | Effect on Reaction | Common Choices & Rationale |
| Solvent | Influences solubility and stabilizes the Meisenheimer complex. | Polar aprotic solvents (DMF, DMSO, THF) are preferred to solvate the charged intermediate without protonating the nucleophile. fishersci.co.ukacs.org |
| Temperature | Affects the reaction rate. Higher temperatures generally increase the rate but can also promote side reactions. | Often requires heating (e.g., 80-100°C) to overcome the activation energy barrier. fishersci.co.uk |
| Nucleophile | Stronger nucleophiles lead to faster reaction rates. | Aniline derivatives are common. Their nucleophilicity can be enhanced by the addition of a base. numberanalytics.com |
| Leaving Group | The rate of displacement often follows the trend F > Cl > Br > I, as the rate-determining step is the nucleophilic attack, which is facilitated by the more electronegative halogens. | Fluorine is often an excellent leaving group in SNAr, contrary to SN1/SN2 reactions, due to its strong electron-withdrawing nature. masterorganicchemistry.com |
| Catalysts | While many SNAr reactions are uncatalyzed, certain catalysts can facilitate the process. | Copper or palladium catalysts can sometimes be used to promote the reaction. numberanalytics.com |
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These methods, particularly the Suzuki-Miyaura and Buchwald-Hartwig reactions, offer mild conditions and broad functional group tolerance, making them powerful alternatives to classical methods. wikipedia.orglibretexts.org
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that primarily forms C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org Its direct application for the formation of a C-N bond in a single step is not the standard protocol.
However, recent advancements have expanded the scope of Suzuki-Miyaura couplings to include nitroarenes as coupling partners, where the nitro group itself can be displaced. organic-chemistry.orgthieme.de In these reactions, a nitroarene is coupled with an arylboronic acid to form a biaryl compound. organic-chemistry.org This represents a C-NO₂ bond activation followed by C-C bond formation.
For the synthesis of the specific diarylamine N-(4-Bromophenyl)-2-nitroaniline, a direct Suzuki C-N coupling is not the conventional route. The reaction is more suited to creating biaryl precursors. For instance, one could synthesize a biaryl core that is subsequently functionalized. A domino reaction sequence, combining an initial oxidation or reduction step with a subsequent Suzuki coupling, has also been explored for different substrates. nih.gov
The success of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of the palladium catalyst and, crucially, the ancillary ligand. The ligand stabilizes the palladium center and modulates its reactivity, influencing the efficiency of the catalytic cycle which consists of oxidative addition, transmetalation, and reductive elimination. libretexts.org
Catalyst Precursors: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). beilstein-journals.orgmdpi.com
Ligand Systems: A wide array of phosphine-based ligands and N-heterocyclic carbenes (NHCs) have been developed to enhance catalyst activity and stability.
Bulky, electron-rich phosphines: Ligands such as the Buchwald biarylphosphines (e.g., SPhos, X-Phos) are highly effective, promoting efficient oxidative addition and reductive elimination steps. beilstein-journals.orgresearchgate.net
N-Heterocyclic Carbenes (NHCs): These are strong σ-donating ligands that form very stable complexes with palladium, leading to highly active and robust catalysts. nih.gov
Bidentate phosphines: Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are also widely used. wikipedia.orgnih.gov
The following table presents a selection of ligand systems and their general applications in palladium-catalyzed cross-coupling.
| Ligand/Catalyst System | Type | General Application | Reference |
| Pd(OAc)₂ / X-Phos | Monodentate Biarylphosphine | Buchwald-Hartwig amination of aryl halides. | beilstein-journals.org |
| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | Suzuki-Miyaura coupling, effective for a range of substrates. | nih.gov |
| SPhos | Monodentate Biarylphosphine | Suzuki-Miyaura coupling, highly active for hindered biaryl synthesis and reactions at room temperature. | researchgate.netcapes.gov.br |
| [(NHC)PdCl₂(aniline)] | N-Heterocyclic Carbene (NHC) | Suzuki-Miyaura and Buchwald-Hartwig reactions; air- and moisture-stable precatalysts. | nih.gov |
| Pd(acac)₂ / BrettPhos | Monodentate Biarylphosphine | Suzuki-Miyaura coupling using nitroarenes as electrophiles. | organic-chemistry.org |
The Buchwald-Hartwig amination is the premier palladium-catalyzed method for the synthesis of C-N bonds and is ideally suited for the preparation of this compound. wikipedia.org This reaction couples an amine with an aryl halide or triflate. wikipedia.org
The synthesis of the target molecule can be readily achieved by coupling 2-nitroaniline with a 4-bromophenyl halide (e.g., 1-bromo-4-iodobenzene) or by reacting aniline with a dihalogenated nitrobenzene (B124822) (e.g., 4-bromo-1-iodo-2-nitrobenzene). The choice of halide is important, as the reactivity in oxidative addition typically follows the trend I > Br > Cl.
The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The base, often a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is crucial for deprotonating the amine and facilitating the formation of the palladium-amido complex. beilstein-journals.orglibretexts.org
Recent developments have even demonstrated the Buchwald-Hartwig amination of nitroarenes, where the nitro group is displaced by an amine. nih.govresearchgate.net This innovative approach expands the scope of possible starting materials.
Research has shown that the Buchwald-Hartwig amination is effective for a wide range of substituted anilines, including those bearing nitro groups. beilstein-journals.org For example, the coupling of various amines with bromo-estrone derivatives proceeded in high yields, with nitroanilines being particularly effective coupling partners. beilstein-journals.org
Electrophilic Aromatic Substitution for Regioselective Bromination of N-Phenylanilines
Electrophilic aromatic substitution is a cornerstone for the halogenation of N-phenylaniline structures. The directing effects of the existing substituents on the aromatic rings play a pivotal role in determining the position of the incoming electrophile, in this case, bromine.
Strategies for Controlled Halogenation at Specific Positions
Achieving regioselective bromination in N-phenylanilines and related anilines requires careful consideration of reaction conditions and reagents. The amino group (-NH-) in diphenylamine (B1679370) is an activating ortho-, para-director, while the nitro group (-NO2) is a deactivating meta-director. This interplay of directing effects can be exploited to guide the bromination to the desired position.
For instance, the synthesis of 4-bromo-2-nitroaniline (B116644), a precursor, can be achieved by the bromination of 2-nitroaniline. guidechem.com Various brominating agents have been explored, including molecular bromine (Br₂), N-Bromosuccinimide (NBS), and systems like HBr/H₂O₂. However, these methods can sometimes lead to mixtures of mono- and polybrominated products, highlighting the challenge of regioselectivity. guidechem.com A practical procedure for the regioselective bromination of anilines has been developed using a copper-catalyzed oxidative bromination with sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈). sci-hub.seresearchgate.net This method offers high regioselectivity under mild conditions. sci-hub.se
The choice of brominating agent and catalyst is critical. For example, NBS in conjunction with silica (B1680970) gel has been shown to be a selective monobrominating agent for aromatic amines and phenols, often favoring the para-position. jcsp.org.pk The reaction's selectivity is influenced by the frontier electron density, with the attack of the soft electrophile occurring predominantly at the position with the highest electron density. jcsp.org.pk Theoretical analyses, such as ab initio calculations, can also be employed to predict the positional selectivity in electrophilic aromatic brominations. nih.govmdpi.com
Table 1: Reagents for Regioselective Bromination
| Reagent/System | Substrate Type | Selectivity | Reference |
| CuSO₄·5H₂O / NaBr / Na₂S₂O₈ | Free anilines | High regioselectivity | sci-hub.seresearchgate.net |
| N-Bromosuccinimide (NBS) / Silica Gel | Aromatic amines, Phenols | Para-selective monobromination | jcsp.org.pk |
| N-Bromosuccinimide (NBS) | Indoles, Benzimidazoles, Alkoxybenzenes | Selective monobromination | jcsp.org.pk |
| Tetraalkylammonium tribromides | Phenols | Highly para-selective | mdpi.com |
Application of Protecting Groups in Multi-Step Synthesis to Achieve Selectivity
In multi-step syntheses, protecting groups are indispensable tools for achieving regioselectivity. The high reactivity of the amino group in anilines can lead to undesired side reactions during electrophilic substitution. utdallas.eduyoutube.com To circumvent this, the amino group is often temporarily converted into a less reactive functional group, an amide, through a process like acetylation. utdallas.eduyoutube.comyoutube.com
The acetyl group, for example, is a common protecting group for amines. It moderates the activating effect of the amino group and provides steric hindrance, which can influence the regioselectivity of subsequent reactions. utdallas.edu After the desired substitution has been carried out, the protecting group can be removed, typically by hydrolysis, to regenerate the free amine. utdallas.eduyoutube.com Other protecting groups for amines and anilines include t-Butyloxycarbonyl (BOC), Benzyl (Bn), and Trifluoroacetyl. oup.com The choice of protecting group depends on its stability under the reaction conditions of the subsequent steps and the ease of its removal.
For instance, the synthesis of 4-bromo-2-nitroaniline can be achieved by first acetylating 4-bromoaniline (B143363) to form 4-bromoacetanilide. This is followed by nitration, which primarily occurs at the position ortho to the amino group due to the directing effect of the acetylamino group. Finally, hydrolysis of the acetanilide (B955) yields the desired 4-bromo-2-nitroaniline. prepchem.com
Alternative and Emerging Synthetic Pathways for Aniline Derivatives
Beyond classical electrophilic substitution, several modern synthetic methods are emerging for the synthesis of aniline derivatives. These often offer improved efficiency, selectivity, and milder reaction conditions.
One such approach is the direct C-H functionalization of aniline derivatives. uva.nl For example, a palladium/S,O-ligand catalytic system has been developed for the para-selective C-H olefination of aniline derivatives. uva.nl This method avoids the need for pre-functionalized starting materials, making it a more atom-economical approach. uva.nl
Photocatalysis is another emerging area, with methods being developed for the synthesis of anilines from secondary amines and cyclohexanones. galchimia.com This approach generates the aromatic ring in situ, offering a different retrosynthetic disconnection. galchimia.com Other novel methods include the synthesis of meta-substituted anilines from acyclic precursors through a three-component reaction. rsc.org Microwave-assisted synthesis has also been employed for the efficient N-arylation of azacycloalkanes from aniline derivatives, shortening reaction times and often using water as a solvent. acs.org
Multi-Step Synthesis Strategies for Complex Derivative Architectures
The construction of complex aniline derivatives often necessitates multi-step synthesis, which involves a carefully planned sequence of reactions. utdallas.eduyoutube.comyoutube.com Retrosynthetic analysis is a key strategy in designing these synthetic routes, where the target molecule is conceptually broken down into simpler, commercially available starting materials. youtube.com
The synthesis of this compound itself is a multi-step process. A plausible route could involve the Ullmann condensation or Buchwald-Hartwig amination between 4-bromo-2-nitroaniline and a suitable phenylating agent, such as iodobenzene (B50100) or bromobenzene, in the presence of a copper or palladium catalyst, respectively. galchimia.com
The synthesis of more elaborate N-trifluoroalkyl anilines, for example, has been achieved through a modular approach involving sequential radical-mediated coupling events. researchgate.net The development of such multi-step strategies is crucial for accessing a wide range of structurally diverse aniline derivatives for various applications in materials science and medicinal chemistry.
Chemical Reactivity and Transformations of 4 Bromo 2 Nitro N Phenylaniline
Reduction Reactions of the Nitro Functional Group
The nitro group of 4-Bromo-2-nitro-N-phenylaniline is readily susceptible to reduction, providing a key pathway to synthesize diamine derivatives, which are valuable precursors in heterocyclic and materials chemistry. The reduction can be accomplished through both catalytic hydrogenation and chemical methods, with the choice of reagent influencing the reaction's efficiency and selectivity.
Catalytic Hydrogenation for Conversion to Amino Derivatives
Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. For this compound, this transformation selectively reduces the nitro group to a primary amine, yielding 4-Bromo-N1-phenylbenzene-1,2-diamine . chemistryviews.org This reaction is typically performed by exposing a solution of the substrate to hydrogen gas under pressure in the presence of a metal catalyst.
Commonly employed catalysts include palladium on activated carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is generally carried out in solvents such as ethanol, methanol, or ethyl acetate (B1210297) at temperatures ranging from ambient to moderate heat. nih.gov The process is highly selective for the nitro group, leaving the bromine atom and the aromatic rings intact. The progress of the hydrogenation can be monitored by the uptake of hydrogen. The resulting diamine is a versatile intermediate, for instance, in the synthesis of substituted benzimidazoles or phenazines.
Chemical Reduction Methods and Reagent Specificity
A variety of chemical reducing agents can achieve the conversion of the nitro group to an amine. These methods are often preferred in laboratory settings due to their operational simplicity. A widely used and effective reagent for this purpose is tin(II) chloride (SnCl₂) in an acidic medium or a polar solvent like ethanol. nih.govgoogle.comresearchgate.net The reaction with SnCl₂ is known to be effective for the reduction of related nitroanilines and proceeds under relatively mild conditions, typically at reflux temperature, without affecting the C-Br bond. nih.govresearchgate.net
Other metal-based systems, such as iron powder in acetic acid or hydrochloric acid (Fe/HCl), are also effective and economical choices. The specificity of these reagents is crucial, as harsh conditions or certain reagents could potentially lead to the undesired reduction of the bromine atom (hydrodebromination). The choice of reducing agent can be tailored based on the desired reaction conditions and tolerance of other functional groups.
Table 1: Comparison of Common Chemical Reduction Methods for Nitroarenes
| Reducing Agent | Typical Solvent(s) | Conditions | Comments |
| Tin(II) Chloride (SnCl₂) | Ethanol, Ethyl Acetate, HCl | Reflux | High yield, good chemoselectivity for the nitro group over the aryl halide. nih.govresearchgate.net |
| Iron (Fe) / Acid | Acetic Acid, HCl, Water | Heating | Cost-effective and widely used in industrial processes; generally selective. |
| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol | Room Temp. to Reflux | Mild reducing agent, often used for sensitive substrates. |
| Sodium Borohydride (NaBH₄) / Catalyst | Methanol, Ethanol | Room Temp. | Requires a catalyst (e.g., Pd/C, NiCl₂) to reduce nitro groups effectively. clockss.org |
Nucleophilic Substitution Reactions at the Bromine Atom
The bromine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing nitro group in the ortho position. This activation facilitates the displacement of the bromide ion by a variety of nucleophiles, offering a powerful method for the functionalization of the aromatic ring.
Substitution with Various Nucleophiles for Functionalization
The activated C4 position can react with a range of nucleophiles, including alkoxides, thiolates, and amines, to form new C-O, C-S, and C-N bonds, respectively. These reactions typically require a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and often necessitate heating to proceed at a practical rate. The use of a base is common to deprotonate the nucleophile (e.g., phenol (B47542) or thiol) or to neutralize the HBr formed when using a neutral amine nucleophile.
For instance, reaction with a thiol (R-SH) in the presence of a base can lead to the formation of a diaryl sulfide. Such sulfides are precursors for the synthesis of phenothiazines, which can be formed via intramolecular cyclization (an intramolecular SNAr reaction) after the reduction of the nitro group. chemscene.comnahrainuniv.edu.iq
Table 2: Plausible Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Expected Product | Reaction Type |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-Methoxy-2-nitro-N-phenylaniline | C-O Bond Formation |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-Nitro-4-(phenylthio)-N-phenylaniline | C-S Bond Formation rsc.org |
| Amine | Piperidine | 2-Nitro-4-(piperidin-1-yl)-N-phenylaniline | C-N Bond Formation ejbps.com |
| Cyanide | Sodium Cyanide (NaCN) | 4-Amino-3-nitrobiphenyl-4'-carbonitrile | C-C Bond Formation |
Mechanistic Studies of Bromine Displacement Reactions
The mechanism for the nucleophilic substitution of the bromine atom follows the well-established SNAr pathway. This is a two-step addition-elimination mechanism.
Addition of the Nucleophile: The reaction is initiated by the attack of the nucleophile on the carbon atom bearing the bromine atom (the ipso-carbon). This step is typically the rate-determining step as it involves the temporary disruption of the aromaticity of the ring. The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the bromide ion, which is a good leaving group.
Oxidation Reactions and Characterization of Oxidized Products
The oxidation of this compound is complex, with several potential sites for reaction, including the secondary amine nitrogen and the electron-rich phenyl rings. Direct oxidation studies on this specific molecule are not widely reported, but the reactivity can be inferred from related systems.
Oxidation of the secondary amine functionality in diphenylamines can lead to a variety of products. Mild oxidizing agents might lead to the formation of stable radical cations. More potent oxidants could potentially induce intramolecular cyclization. For example, the oxidation of some 2-substituted anilines with reagents like (diacetoxyiodo)benzene (B116549) (PIFA) is known to generate electrophilic N-aryl nitrenoid intermediates, which can undergo subsequent C-N bond formation to yield heterocyclic structures like carbazoles or phenazines.
Furthermore, under certain conditions, such as collisional activation in mass spectrometry, related N-alkyl-2-nitroanilines have been shown to undergo intramolecular oxidation where an oxygen atom from the nitro group is transferred to the alkyl chain. nahrainuniv.edu.iq This suggests that the nitro group itself can act as an internal oxidant, potentially leading to complex rearrangements or degradation products upon heating or under specific catalytic conditions. The characterization of such oxidized products would heavily rely on spectroscopic methods, including NMR, mass spectrometry, and IR spectroscopy, to elucidate the resulting complex structures.
Cyclization and Ring-Opening Reactions
The structure of this compound, a substituted diphenylamine (B1679370), provides a scaffold for intramolecular cyclization reactions to form various heterocyclic systems. The presence of the nitro group in the ortho position to the amino bridge is particularly significant, as it can participate in or facilitate ring closure.
Phenazine (B1670421) Synthesis: Substituted diphenylamines are precursors for phenazine synthesis. One common method involves the reductive cyclization of 2-nitrodiphenylamines. For this compound, this would likely proceed via reduction of the nitro group to a nitroso or amino group, followed by intramolecular condensation. For instance, a proposed pathway could involve a sodium borohydride-mediated reductive cyclization. nih.gov Another approach involves the electrochemical oxidative cyclization of anilines with o-phenylenediamines to construct the phenazine core. researcher.life
Carbazole Synthesis: The Cadogan-Sundberg indole (B1671886) synthesis, a reaction that typically forms indoles from o-nitrostyrenes using trivalent phosphorus reagents like triethyl phosphite (B83602), can be extended to the synthesis of carbazoles from o-arylnitroarenes. synarchive.com In this context, this compound could theoretically undergo deoxygenation of the nitro group by a phosphite to form a nitrene intermediate. This highly reactive species would then undergo intramolecular insertion into a C-H bond of the adjacent phenyl ring to form a substituted carbazole. researchgate.netnih.gov The reaction is often carried out at elevated temperatures.
Table 1: Potential Cyclization Reactions of this compound
| Product Class | Reaction Type | Reagents/Conditions | Plausible Product |
|---|---|---|---|
| Phenazines | Reductive Cyclization | NaBH₄ / Base | 2-Bromophenazine |
| Carbazoles | Cadogan-Sundberg Reaction | P(OEt)₃, heat | 3-Bromo-N-phenylcarbazole |
Note: This table represents theoretically plausible reactions based on the reactivity of similar compounds.
Ring-Opening Reactions: Information regarding ring-opening reactions of the stable aromatic rings in this compound is scarce in the literature. Such transformations would require harsh conditions to break the aromaticity of the phenyl rings. However, photochemical reactions can sometimes induce ring-opening in heterocyclic systems, as seen in the photo-induced ring opening of thymine (B56734) with ammonia, though this is not directly analogous. jmchemsci.com
Rearrangement Reactions and Associated Mechanistic Insights
Substituted diphenylamines are known to undergo several types of rearrangement reactions, often promoted by acidic or basic conditions, or by photochemical activation.
Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that is highly plausible for this compound. The reaction is facilitated by the presence of a strong electron-withdrawing group (like the nitro group) ortho or para to the reaction center. In a hypothetical Smiles rearrangement, if an appropriate linking group were present, the aniline (B41778) nitrogen could act as a nucleophile, attacking the carbon atom of the other ring that is activated by the nitro group. The mechanism proceeds through a spirocyclic Meisenheimer-like intermediate. wikipedia.orghellenicaworld.com This rearrangement is typically base-catalyzed.
Photochemical Rearrangements: N-Acyl-2-nitrodiphenylamines have been shown to undergo photochemical conversion into phenazine N-oxides. researchgate.net While this compound is not N-acylated, this reactivity highlights the potential for photochemical transformations involving the nitro group and the diphenylamine core. Irradiation of nitroaromatic compounds can lead to a variety of reactions, including intramolecular redox processes and rearrangements. chemicalbook.com
Other Rearrangements: The Chapman rearrangement describes the thermal conversion of aryl N-arylbenzimidates to N-aroyldiphenylamines, involving a 1,3-shift of an aryl group from oxygen to nitrogen. organic-chemistry.org While not directly applicable to this compound itself, it is a key reaction for related diphenylamine derivatives. Additionally, rearrangements of N-acyldiphenylamines in the presence of polyphosphoric acid can lead to C-acylated products and cyclized acridine (B1665455) derivatives. bldpharm.comresearchgate.net
Applications in General Organic Transformations (e.g., Co-halogenation, Hydrolysis, Catalysis)
Co-halogenation: While direct co-halogenation of this compound is not well-documented, related N-protected aniline derivatives can undergo regioselective C-H halogenation. rsc.org Furthermore, visible light-mediated methods have been developed for the halogenation of various organic compounds, including aromatic systems, using N-halosuccinimides or other halogen sources. scribd.com These modern methods could potentially be applied to introduce an additional halogen atom onto one of the aromatic rings of this compound.
Hydrolysis: The N-phenyl bond in diphenylamines is generally stable to hydrolysis. However, related compounds like N-acetylated anilines can be hydrolyzed under acidic or basic conditions to remove the acetyl group. For example, 4-nitroacetanilide is hydrolyzed to 4-nitroaniline (B120555) using concentrated hydrochloric acid. nih.gov This demonstrates the stability of the core aniline structure under conditions that cleave amide bonds. The hydrolysis of the C-Br bond or the displacement of the nitro group would require specific, often harsh, reaction conditions typical for nucleophilic aromatic substitution on deactivated rings.
Catalysis: There is limited direct evidence of this compound being used as a catalyst itself. However, its structure suggests potential as a ligand for metal complexes. The nitrogen atom and the potential for coordination with the nitro group's oxygen atoms could allow it to bind with various transition metals. Such metal complexes could then exhibit catalytic activity. For instance, metal complexes derived from azo ligands of 4-bromoaniline (B143363) have been synthesized and their catalytic potential explored. jmchemsci.com Similarly, palladium complexes with Schiff base ligands derived from substituted anilines are used in cross-coupling reactions.
Spectroscopic and Structural Characterization of 4 Bromo 2 Nitro N Phenylaniline
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. This technique provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight of 4-Bromo-2-nitro-N-phenylaniline. This accuracy allows for the confident determination of the elemental formula. The empirical formula for this compound is C₆H₅BrN₂O₂. sigmaaldrich.comsigmaaldrich.com Its molecular weight is approximately 217.02 g/mol . sigmaaldrich.comsigmaaldrich.com HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of certainty in identification.
Table 1: Molecular Information for this compound
| Property | Value |
|---|---|
| Empirical Formula | C₆H₅BrN₂O₂ |
| Molecular Weight | 217.02 g/mol |
| InChI | 1S/C6H5BrN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2 |
| InChIKey | ZCWBZRBJSPWUPG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1N)N+[O-])Br |
Data sourced from multiple providers. sigmaaldrich.comsigmaaldrich.comchemicalbook.com
In mass spectrometry, the fragmentation pattern of a molecule provides a "fingerprint" that can be used for structural elucidation. For aromatic nitro compounds, characteristic fragmentation patterns are often observed. youtube.com The molecular ion peak is typically present, and common losses include the nitro group (NO₂) and nitrosyl radical (NO). youtube.com The presence of a bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Analysis of related compounds, such as 4-bromoaniline (B143363), shows a prominent molecular ion peak. nist.gov For nitroaromatic compounds, the loss of the nitro group (a mass of 46) is a common fragmentation pathway. youtube.com Another potential fragmentation involves the cleavage of the C-N bond connecting the two aromatic rings. The fragmentation of nitropeptides has also shown that the nitro group can undergo photochemical decomposition. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The presence of the nitro group and the extended conjugation of the diphenylamine (B1679370) system are likely to shift the absorption maxima to longer wavelengths (a bathochromic shift).
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise bond lengths, bond angles, and information about intermolecular interactions.
High-quality single crystals are essential for accurate X-ray diffraction analysis. A common method for growing organic crystals is the slow evaporation technique. ripublication.comresearchgate.net For a related compound, 2-bromo-4-nitroaniline, single crystals were successfully grown using this method. researchgate.net In this technique, the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to the formation of well-ordered crystals. Another approach mentioned for a similar compound, 4-bromo-2-nitroaniline (B116644), involved recrystallization from ethanol. ripublication.com
X-ray diffraction analysis of a single crystal of a related isomer, 2-bromo-4-nitroaniline, revealed an orthorhombic crystal system. nih.govresearchgate.net The space group was identified as Pna2₁. researchgate.netresearchgate.net The unit cell parameters were determined to be a = 11.098(3) Å, b = 16.763(4) Å, and c = 3.9540(9) Å, with a unit cell volume of 735.6(3) ų. nih.govresearchgate.net For another related compound, 4-bromo-N-phenylaniline, the crystal system was also orthorhombic, but with the space group Pccn. researchgate.net
Table 2: Crystallographic Data for 2-Bromo-4-nitroaniline
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 11.098 (3) |
| b (Å) | 16.763 (4) |
| c (Å) | 3.9540 (9) |
| V (ų) | 735.6 (3) |
| Z | 4 |
Data for the related isomer 2-Bromo-4-nitroaniline. nih.govresearchgate.net
In the crystal structure of 2-bromo-4-nitroaniline, the dihedral angle between the nitro group and the aromatic ring is 4.57(4)°. nih.govresearchgate.net An intramolecular N—H⋯Br interaction leads to the formation of a five-membered ring. nih.gov Intermolecular N—H⋯N and N—H⋯O hydrogen bonds are also present, linking the molecules in the crystal lattice. nih.govresearchgate.net
Analysis of Molecular Conformation: Dihedral and Pitch Angles
In the absence of experimental data for this compound, we can consider the structurally related compound, 4-Bromo-N-phenylaniline, for which crystallographic data is available. In 4-Bromo-N-phenylaniline, the two benzene (B151609) rings are not coplanar but exhibit a "propeller-like" arrangement. nih.govresearchgate.net The dihedral angle between the mean planes of the two benzene rings is reported to be 52.5 (1)°. nih.govresearchgate.net
The pitch angles, which describe the angle between the mean plane of each aryl group and the plane defined by the bridging C-N-C atoms, provide a more detailed description of the molecular conformation. For 4-Bromo-N-phenylaniline, these angles are 19.6 (2)° and 36.2 (3)°. nih.govresearchgate.net The analysis of these angles for this compound would be essential to understand the steric and electronic effects of the additional nitro group on the molecular geometry. The presence of the bulky and electron-withdrawing nitro group at the ortho position is expected to significantly influence these angles, likely leading to a more twisted conformation compared to its non-nitrated counterpart.
A detailed analysis for this compound would involve the precise measurement of these angles from its crystal structure, which would be presented in a data table for clarity.
Table 1: Hypothetical Dihedral and Pitch Angles for this compound
| Parameter | Value (°) |
| Dihedral Angle | Data not available |
| Pitch Angle 1 | Data not available |
| Pitch Angle 2 | Data not available |
| This table would be populated with experimental data upon successful crystallographic analysis. |
Investigation of Intermolecular Interactions (e.g., C-H...π, N-H...π, Hydrogen Bonding)
Intermolecular interactions are the forces that govern the packing of molecules in the solid state, which in turn affects material properties such as melting point and solubility. In the context of this compound, several types of non-covalent interactions are anticipated.
While conventional hydrogen bonding involving the N-H group as a donor might be expected, studies on the related 4-Bromo-N-phenylaniline revealed the absence of such interactions. nih.govresearchgate.net Instead, a network of C-H...π and N-H...π interactions were found to be significant in its crystal packing. nih.govresearchgate.net In these interactions, the hydrogen atoms of the C-H bonds and the N-H bond interact with the electron-rich π systems of the aromatic rings.
For this compound, the presence of the nitro group introduces additional potential for intermolecular interactions. The oxygen atoms of the nitro group are strong hydrogen bond acceptors and could participate in C-H...O or even N-H...O hydrogen bonds, creating more complex and robust packing motifs. A thorough crystallographic investigation would identify and quantify all significant intermolecular interactions, including their bond distances and angles.
Table 2: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |
| C-H...π | C-H | Phenyl Ring | Data not available | Data not available |
| N-H...π | N-H | Phenyl Ring | Data not available | Data not available |
| N-H...O | N-H | O (Nitro) | Data not available | Data not available |
| C-H...O | C-H | O (Nitro) | Data not available | Data not available |
| This table would be populated with experimental data upon successful crystallographic analysis. |
Polymorphism Studies and Their Impact on Structural and Physical Properties
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and color. The study of polymorphism is of paramount importance in the pharmaceutical and materials science fields.
For example, different polymorphs of (E)-4-bromo-2-[(phenylimino)methyl]phenol exhibit different colors at room temperature, a phenomenon linked to variations in their molecular conformations, specifically the dihedral angle between the aromatic rings. nih.gov
To date, there are no published studies on the polymorphism of this compound. A systematic investigation into its polymorphic behavior would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and crystallization rates) to identify any existing polymorphs. Each polymorph would then be characterized by single-crystal and powder X-ray diffraction to determine its unique crystal structure. The impact of the different packing arrangements and molecular conformations on the physical properties of each polymorph would be a critical aspect of such a study. This would provide a deeper understanding of how subtle changes in the crystal lattice can influence the macroscopic properties of the material.
Computational Chemistry Studies on 4 Bromo 2 Nitro N Phenylaniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. For derivatives of aniline (B41778), methods like the B3LYP hybrid functional have been shown to provide reliable results. researchgate.net DFT calculations can elucidate global and local reactivity descriptors, which are crucial for predicting how 4-Bromo-2-nitro-N-phenylaniline will behave in chemical reactions.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Furthermore, DFT can be used to calculate other important electronic properties, such as the ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a comprehensive picture of the molecule's reactivity. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-deficient regions of the molecule, which are the likely sites for electrophilic and nucleophilic attack, respectively. For similar aniline derivatives, the electrostatic potential has been used to understand the initial stages of chemical reactions. tci-thaijo.org
Molecular Docking Simulations for Predicting Ligand-Receptor Binding Affinities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for predicting the interaction between a ligand and a protein's active site. For a molecule like this compound, docking studies can help to identify potential biological targets and to understand the structural basis of its activity.
In studies of related nitrobenzamide derivatives, molecular docking has been successfully employed to identify binding modes and to correlate binding affinities with in vitro anti-inflammatory activity. researchgate.net For this compound, a similar approach would involve docking the molecule into the active sites of various enzymes or receptors to predict its binding affinity and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The results of such simulations can provide valuable insights into the molecule's potential pharmacological profile.
Prediction of Complex Physicochemical Properties (e.g., Lipophilicity)
The physicochemical properties of a molecule, such as its lipophilicity, play a crucial role in its absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity is typically expressed as the logarithm of the partition coefficient (log P) between octanol (B41247) and water. Computational methods can predict log P values, providing a rapid assessment of a molecule's potential bioavailability.
Simulation of Spectroscopic Data (e.g., Time-Dependent DFT for UV-Vis Spectra)
Computational methods can simulate various types of spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating electronic absorption spectra (UV-Vis). These simulations can help to interpret experimental spectra and to understand the electronic transitions responsible for the observed absorption bands.
For related nitroaniline derivatives, TD-DFT calculations have been used to analyze their UV-Vis spectra and to investigate their optical properties. researchgate.net A similar approach for this compound would involve calculating the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the experimental spectrum. These calculations can provide insights into the nature of the electronic transitions, such as n→π* or π→π* transitions, and how they are influenced by the bromo and nitro substituents.
Kinetic Modeling and Activation Energy Determination for Decomposition Pathways
Understanding the thermal stability and decomposition pathways of a compound is crucial for its safe handling and storage. Computational methods can be used to model the kinetics of chemical reactions, including decomposition processes, and to determine the activation energies associated with these pathways.
Conformational Analysis and Exploration of Potential Energy Surfaces
The three-dimensional structure, or conformation, of a molecule is critical to its chemical and biological activity. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. For flexible molecules like this compound, which has rotational freedom around the C-N bonds, this analysis is particularly important.
Biological Activities and Mechanistic Insights of 4 Bromo 2 Nitro N Phenylaniline and Its Derivatives
Antimicrobial Efficacy and Spectrum of Activity
Research into the antimicrobial properties of specifically 4-Bromo-2-nitro-N-phenylaniline is limited in publicly available scientific literature. However, the biological activity of related halogenated and nitrated aromatic compounds has been a subject of investigation.
Activity Against Gram-Positive and Gram-Negative Bacterial Strains
Specific data on the zone of inhibition for this compound against various Gram-positive and Gram-negative bacterial strains are not readily found in published research. Generally, the presence of a nitro group and a halogen substituent on an aromatic scaffold can contribute to antibacterial activity. For instance, studies on related halogenated phenazine (B1670421) compounds have demonstrated activity against multidrug-resistant bacteria. google.com
Antifungal Properties and Evaluation
Detailed studies quantifying the antifungal properties, such as Minimum Inhibitory Concentration (MIC) values, of this compound are not extensively documented. The evaluation of antifungal activity is crucial to determine the spectrum of efficacy against various fungal pathogens.
Anticancer Potential and Cytotoxicity Studies
The evaluation of novel compounds for their ability to inhibit cancer cell growth is a cornerstone of oncological research. While specific data for this compound is scarce, the methodologies for assessing such potential are well-established.
In vitro Screening and Determination of IC50 Values (e.g., against MCF7 cells)
In vitro screening against cancer cell lines is a primary method for identifying potential anticancer agents. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these screenings, indicating the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The MCF-7 breast cancer cell line is a commonly used model for such studies.
Specific IC50 values for this compound against MCF-7 cells, as determined by the Sulforhodamine B (SRB) assay, are not available in the reviewed literature. However, studies on other brominated and nitrated compounds have shown cytotoxic effects against various cancer cell lines. For example, some brominated plastoquinone (B1678516) analogs have demonstrated potent cytotoxic activity against MCF-7 cells.
Assays for Cell Viability and Proliferation (e.g., Sulforhodamine B (SRB) Assays)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a widely used and reliable method for cytotoxicity screening and high-throughput screening of potential anticancer drugs. The assay relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid. The amount of bound dye is directly proportional to the number of cells, providing a measure of cell viability and proliferation.
Gene Expression Profiling Related to Anticancer Activity
Gene expression profiling is a critical tool for elucidating the mechanisms behind the anticancer activity of novel compounds. By utilizing technologies such as cDNA microarrays, researchers can analyze the expression levels of thousands of genes simultaneously in cancer cells following exposure to a drug. This approach provides a comprehensive snapshot of the cellular response, highlighting the pathways and biological processes modulated by the compound.
For derivatives of this compound, this methodology would involve treating cancer cell lines with the compound and subsequently isolating the cellular RNA. This RNA is then used to generate fluorescently labeled samples for hybridization to microarrays. The resulting data allows for the identification of genes that are significantly up- or down-regulated, offering insights into the drug's mechanism of action. springernature.com For instance, studies on bromophenol derivatives have demonstrated their potential as anticancer agents, capable of inhibiting cancer cell viability and inducing apoptosis. mdpi.com Gene expression analysis in such cases could reveal the modulation of key apoptosis-related genes (e.g., Bcl-2, caspases) or cell cycle regulators. The analysis helps characterize the compound's sensitivity profile across different cancer types and can aid in identifying potential biomarkers for patient response. springernature.com
Antioxidant Activity Assessment
The evaluation of antioxidant activity is crucial in drug discovery, as oxidative stress is implicated in numerous diseases. The antioxidant potential of this compound and its analogs can be determined through various established bioanalytical methods. These assays measure the compound's ability to scavenge free radicals or reduce oxidized species. nih.gov
Commonly employed methods include the DPPH (2,2-Diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov Additionally, the ferric reducing antioxidant power (FRAP) and cupric ion reducing antioxidant capacity (CUPRAC) assays assess the compound's ability to donate electrons and reduce metal ions. nih.govmdpi.com Studies on structurally related bromophenols and aniline-derived diselenides have shown significant antioxidant properties, sometimes surpassing standard antioxidants like BHA, BHT, and α-Tocopherol. nih.govmdpi.com For a comprehensive assessment, cellular assays, such as measuring the reduction of reactive oxygen species (ROS) in cell lines like human intestinal epithelial cells (HIEC-6), are also employed. mdpi.commdpi.com
Table 1: Methods for Assessing Antioxidant Activity
| Assay Type | Principle | Measured Outcome |
| DPPH Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance at a specific wavelength. |
| ABTS Radical Scavenging Assay | Measures the scavenging of the ABTS radical cation. | Decolorization of the ABTS radical cation solution. |
| FRAP Assay | Measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | Formation of a blue-colored ferrous-TPTZ complex. |
| CUPRAC Assay | Measures the reduction of the cupric ion (Cu²⁺) to the cuprous ion (Cu¹⁺). | Increase in absorbance due to the formation of the Cu¹⁺-neocuproine complex. |
| Cellular ROS Assay | Uses fluorescent probes like H2DCFDA to quantify intracellular ROS levels in cells. | Change in fluorescence intensity, indicating a reduction in oxidative stress. |
Structure-Activity Relationship (SAR) Studies of this compound Analogsnih.gov
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For this compound analogs, SAR studies would systematically modify the core structure to identify key chemical features responsible for their pharmacological effects. mdpi.com
Impact of Bromine and Nitro Substituents on Biological Potencynih.gov
The bromine and nitro groups on the this compound scaffold are expected to be major determinants of its biological activity.
The nitro group (NO₂) is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. svedbergopen.comketonepharma.com It is a well-known pharmacophore in many bioactive molecules, including antibiotics and anticancer agents. nih.gov The biological activity of nitro compounds often depends on their enzymatic reduction within the cell to form reactive intermediates like nitroso and hydroxylamine (B1172632) derivatives, which can then interact with cellular targets. svedbergopen.comnih.gov This bioactivation is crucial for the therapeutic effects of many nitro-aromatic drugs. svedbergopen.com
The bromine atom (Br) , a halogen, also impacts the molecule's properties. It is known to increase lipophilicity, which can enhance membrane permeability and cellular uptake. In some molecular contexts, bromine substitution has been shown to increase biological potency. For example, in certain pyrrole (B145914) derivatives, bromine substitution led to a stronger activation for electrophilic attack and enhanced antibacterial activity compared to chlorine analogs. nih.gov The position and number of bromine substituents can fine-tune the biological activity of bromophenol derivatives. mdpi.com
Analysis of Substituent Effects on Pharmacological Profiles
Beyond the primary bromine and nitro groups, further substitutions on the phenyl rings of this compound would provide a deeper understanding of its SAR. Modifying substituents can alter a range of physicochemical properties, including:
Electronic Effects: Introducing electron-donating or electron-withdrawing groups at different positions can modulate the reactivity and binding interactions of the molecule.
Steric Effects: The size and shape of substituents can influence how the molecule fits into the binding pocket of a biological target.
Solubility and Lipophilicity: Changes in these properties affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile. svedbergopen.com
For instance, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the relative spatial arrangement of different parts of the molecule was found to directly correlate with analgesic and anti-inflammatory activity. mdpi.com Similarly, studies on other complex aniline (B41778) derivatives show that systematic variation of substituents is a key strategy for optimizing inhibitory activity against specific protein targets. nih.gov
Toxicity Assessment and Environmental Impact Studies
The toxicological profile of this compound is a critical consideration. While specific comprehensive toxicity data for this exact compound is limited in publicly available literature, information can be inferred from related structures, such as 4-Bromo-2-nitroaniline (B116644). Safety data for 4-Bromo-2-nitroaniline indicates that it is classified as a hazardous substance, with warnings for acute oral toxicity, skin irritation, eye irritation, and potential for causing skin sensitization and respiratory irritation. sigmaaldrich.comfishersci.com
Nitroaromatic compounds as a class are known for their potential toxicity. nih.gov The nitro group itself can act as a "toxicophore," where its metabolic reduction can lead to the generation of reactive species that cause cellular damage. nih.gov Therefore, a thorough toxicological evaluation would be necessary, including assessments of mutagenicity, teratogenicity, and both acute and chronic toxicity. fishersci.com
Environmental impact studies are also essential. The persistence, bioaccumulation, and potential ecotoxicity of the compound and its degradation products would need to be evaluated to understand its environmental fate and risks.
In Silico Prediction of Biological Effects and Toxicityresearchgate.net
In silico, or computational, methods are increasingly used in the early stages of drug development to predict the biological effects and toxicity of chemical compounds, thereby reducing the need for extensive animal testing.
For this compound, various computational models can be applied:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. For nitroaromatic compounds, QSAR models have been successfully developed to predict in vivo toxicity (e.g., LD₅₀ values) based on molecular descriptors. nih.gov These models can provide a rapid assessment of the potential toxicity of new analogs.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. It can be used to screen for potential biological activities and to understand the molecular basis of the compound's action. nih.govnih.gov
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational tools. These models assess factors like oral bioavailability and adherence to drug-likeness rules (e.g., Lipinski's rule of five), helping to identify candidates with favorable pharmacokinetic profiles. nih.gov
Table 2: In Silico Tools for Prediction of Biological Effects and Toxicity
| In Silico Method | Application for this compound | Predicted Outcome |
| QSAR | Predict potential toxicity based on structural features. | LD₅₀ values, mutagenicity, carcinogenicity. nih.gov |
| Molecular Docking | Identify potential protein targets and predict binding affinity. | Binding energy scores, interaction modes with active sites. nih.gov |
| ADMET Prediction | Evaluate drug-like properties and pharmacokinetics. | Oral bioavailability, blood-brain barrier penetration, metabolic stability. nih.gov |
| Density Functional Theory (DFT) | Analyze electronic structure and reactivity. | Molecular orbital energies, charge distribution, reaction mechanisms. nih.gov |
These in silico approaches provide valuable, cost-effective tools to prioritize the synthesis and experimental testing of the most promising and least toxic derivatives of this compound. nih.gov
Applications of 4 Bromo 2 Nitro N Phenylaniline in Advanced Materials and Organic Synthesis
Utilization as a Key Intermediate in Complex Organic Synthesis
The molecular architecture of 4-Bromo-2-nitro-N-phenylaniline, featuring distinct and reactive functional groups, establishes it as a highly versatile intermediate in the synthesis of more complex molecules. The presence of the bromo, nitro, and secondary amine groups allows for a range of chemical transformations, providing synthetic chemists with multiple pathways to elaborate the core structure.
Precursor for the Synthesis of Diverse Molecules and Heterocyclic Systems
This compound serves as a foundational building block for constructing a variety of organic structures, particularly heterocyclic systems. The functional groups on the molecule offer several handles for synthetic manipulation:
The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form nitrogen-containing heterocycles like phenazines or benzodiazepines.
The bromine atom is susceptible to displacement or can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
The secondary amine provides a site for further N-alkylation or N-arylation, modifying the diphenylamine (B1679370) core.
These reactive sites can be addressed sequentially, offering a strategic approach to the synthesis of complex, polyfunctional molecules. The interplay between the electron-withdrawing nitro group and the halogen substituent influences the reactivity of the aromatic rings, guiding the regioselectivity of further reactions.
Building Block in the Production of Pharmaceuticals and Agrochemicals
While specific, commercialized applications of this compound are not extensively documented in publicly available research, the structural motifs it contains are prevalent in bioactive molecules. The bromo-nitro-aniline scaffold is a known precursor for certain antimycobacterial agents. The diphenylamine framework itself is present in a number of pharmacologically active compounds. The strategic placement of the bromo and nitro groups on the N-phenylaniline backbone provides a template that can be modified to create libraries of novel compounds for screening in drug discovery and agrochemical development programs. Its utility lies in its capacity to generate derivatives with diverse electronic and steric properties for structure-activity relationship (SAR) studies.
Materials Chemistry Applications
The inherent electronic properties of this compound make it a compound of interest in materials science, particularly for applications requiring tailored optical and electronic characteristics.
Precursor for the Synthesis of Polymers and Functional Materials
Diphenylamine derivatives are known to be used in the synthesis of polymers and functional materials. nih.govresearchgate.net Although specific polymers derived directly from this compound are not widely reported, its structure suggests potential utility. The secondary amine could be a site for polymerization, and the bromo-substituent could be converted into other functional groups suitable for polymerization reactions. The resulting polymers could exhibit interesting properties for applications such as flame retardants, analogous to polybrominated diphenyl ethers, or as components in conductive polymers. nih.govresearchgate.net
Role in Optoelectronics and Nonlinear Optical (NLO) Material Development (e.g., Second Harmonic Generation)
There is significant academic interest in aromatic compounds with both electron-donating and electron-withdrawing groups for applications in nonlinear optics (NLO). These "push-pull" systems can exhibit large molecular hyperpolarizabilities, a key requirement for materials used in technologies like second-harmonic generation (SHG), which is crucial for frequency-doubling lasers.
The related compound, 4-Bromo-2-nitroaniline (B116644), has been studied as an organic NLO material and has been shown to have an SHG conversion efficiency 1.2 times that of the standard material, urea. ripublication.com This efficiency is attributed to the presence of the π-electron conjugated system and a large dipole moment. ripublication.com The addition of a phenyl group to the amine, as in this compound, extends this conjugation and modifies the electronic asymmetry, suggesting that it could also be a promising candidate for NLO applications. The investigation of single crystals of such materials is essential for evaluating their potential in optoelectronic signal processing. ripublication.com
Applications in Photochemistry and Luminescence
The application of this compound in photochemistry and luminescence is an emerging area of interest. The extended π-conjugated system of the diphenylamine structure, combined with the perturbation from the nitro and bromo substituents, can give rise to interesting photophysical properties. Such molecules can be investigated for use as fluorescent probes, components in organic light-emitting diodes (OLEDs), or as photosensitizers. The specific absorption and emission characteristics would depend on the electronic transitions within the molecule, which are influenced by the donor-acceptor nature of the substituents. Further research into the photophysical properties of this compound is required to fully elucidate its potential in these advanced applications.
Derivatization and Advanced Analytical Methods for 4 Bromo 2 Nitro N Phenylaniline
Derivatization Strategies for Enhanced Detection and Separation in Chromatography.thermofisher.comacademicjournals.orgnih.govsigmaaldrich.com
Derivatization is a crucial technique for improving the analytical performance of methods for 4-bromo-2-nitro-N-phenylaniline. numberanalytics.comsigmaaldrich.com By converting the analyte into a more suitable derivative, its stability, volatility, and detectability can be significantly enhanced. numberanalytics.comlibretexts.org The secondary amine group in this compound is the primary target for derivatization reactions. sigmaaldrich.comgcms.cz
Derivatization for Gas Chromatography (GC) and GC/Mass Spectrometry (GC/MS).thermofisher.comsigmaaldrich.com
For GC and GC/MS analysis, derivatization is often essential to increase the volatility and thermal stability of this compound. libretexts.orggcms.czphenomenex.com The most common derivatization methods for compounds containing secondary amine groups are silylation, acylation, and alkylation. libretexts.orggcms.cz
Silylation: This is a widely used technique where an active hydrogen in the amine group is replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.comchemcoplus.co.jp Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are effective for derivatizing secondary amines. sigmaaldrich.comgcms.czresearchgate.net The resulting TMS derivative is more volatile and less polar, leading to improved peak shape and resolution in GC. gcms.czphenomenex.com Tert-butyldimethylsilyl (TBDMS) derivatives, formed using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), offer greater stability towards hydrolysis compared to TMS derivatives. gcms.czchemcoplus.co.jp
Acylation: This method involves the reaction of the secondary amine with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide. gcms.czinterchim.fr Reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) introduce fluorinated acyl groups. interchim.frthermofisher.com These derivatives are highly volatile and exhibit excellent response with electron capture detectors (ECD), enhancing sensitivity for trace analysis. gcms.czinterchim.fr
Alkylation: This process replaces the active hydrogen of the secondary amine with an alkyl group. libretexts.orgweber.hu While more commonly used for carboxylic acids, certain alkylation reagents can be applied to amines. weber.hu
The choice of derivatization reagent depends on the specific analytical requirements, including the desired volatility, stability, and detector response. gcms.cz
Derivatization for High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).thermofisher.comacademicjournals.org
In HPLC and CE, derivatization is employed to introduce a chromophoric or fluorophoric tag into the this compound molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors. libretexts.orgacademicjournals.orgtcichemicals.com It can also improve the chromatographic retention of the polar analyte on reversed-phase columns by increasing its hydrophobicity. libretexts.org
For HPLC: A variety of reagents are available for derivatizing secondary amines. thermofisher.com
Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) reacts with secondary amines to form highly fluorescent derivatives, significantly improving detection limits. nih.govnih.gov
9-fluorenylmethyl chloroformate (FMOC-Cl) is another common reagent that forms stable, fluorescent derivatives with secondary amines. thermofisher.comnih.gov
o-Phthalaldehyde (OPA) is typically used for primary amines, but can be used in conjunction with a thiol to derivatize secondary amines for fluorescence detection. thermofisher.comactascientific.com
4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) and its fluoride (B91410) analog (NBD-F) are effective for derivatizing secondary amines to produce fluorescent products. tcichemicals.commdpi.com
For Capillary Electrophoresis (CE): Derivatization in CE serves similar purposes as in HPLC, primarily to enhance detection sensitivity. nih.govcolby.edu The same labeling reagents used for HPLC are generally applicable to CE. nih.gov CE separates molecules based on their charge-to-size ratio, and derivatization can also alter the electrophoretic mobility of the analyte, potentially improving separation efficiency. colby.eduyoutube.com
Methods for Improving UV Absorbance, Fluorescence, and Ionization Efficiency.academicjournals.org
The inherent spectroscopic properties of this compound can be significantly improved through derivatization.
Improving UV Absorbance: While the nitroaromatic structure of this compound already provides UV absorbance, derivatization with reagents containing highly conjugated aromatic systems can increase the molar absorptivity and shift the absorption maximum to a more desirable wavelength, reducing interference from matrix components. libretexts.orgnih.goviu.edu For instance, benzoylation can enhance UV detection. nih.gov
Enhancing Fluorescence: The introduction of a fluorophore is a common strategy to dramatically increase sensitivity. mdpi.com Reagents like dansyl chloride, FMOC-Cl, and NBD-Cl introduce moieties that exhibit strong fluorescence, allowing for detection at very low concentrations. thermofisher.comtcichemicals.comnih.gov The choice of reagent can be tailored to the excitation and emission wavelengths of the available fluorescence detector.
Boosting Ionization Efficiency: For mass spectrometric detection (e.g., LC-MS), derivatization can improve ionization efficiency. academicjournals.orgddtjournal.com Introducing a permanently charged group or a moiety that is easily protonated or deprotonated can enhance the signal in electrospray ionization (ESI). academicjournals.orgddtjournal.com For example, derivatization to introduce a quaternary ammonium (B1175870) group can significantly increase the response in positive-ion ESI-MS. academicjournals.org
Chiral Derivatization for Enantiomeric Analysis.academicjournals.orgsigmaaldrich.com
Since this compound is not chiral, this section is not directly applicable. However, the principles of chiral derivatization are relevant for the analysis of chiral analogs or metabolites. Chiral derivatization involves reacting the enantiomers of a chiral compound with a chiral derivatizing agent (CDA) to form diastereomers. researchgate.netnih.gov These diastereomers have different physical properties and can be separated on a non-chiral stationary phase. researchgate.netnih.gov
For chiral secondary amines, common CDAs include:
(+)-1-(9-Fluorenyl)ethyl chloroformate ((+)-FLEC): This reagent reacts with chiral amines to form diastereomeric carbamates that can be separated by HPLC. nih.govacs.org
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): This reagent is widely used for the chiral resolution of amino acids and can be applied to other primary and secondary amines.
Chiral isothiocyanates: Reagents like (R/S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS) can be used to form fluorescent diastereomeric thiourea (B124793) derivatives. nih.gov
Heptafluorobutyl chloroformate: In combination with a chiral alcohol or amine, this can be used for chiral GC-MS analysis. nih.gov
The selection of a CDA depends on the nature of the analyte, the analytical technique, and the desired sensitivity. nih.gov
Pre-column, Post-column, and On-column Derivatization Techniques.thermofisher.comacademicjournals.orgsigmaaldrich.com
Derivatization reactions can be performed at different stages of the analytical process. academicjournals.orgsemanticscholar.org
Pre-column Derivatization: This is the most common approach, where the derivatization reaction is completed before the sample is injected into the chromatograph or capillary electrophoresis system. academicjournals.orgwookhplc.comactascientific.com
Advantages: Offers flexibility in reaction conditions (time, temperature, reagent concentration), allows for removal of excess reagent and byproducts before analysis, and is suitable for a wide range of reagents. academicjournals.orgwookhplc.com
Disadvantages: Can be more time-consuming and labor-intensive, and may lead to the formation of multiple derivative products if the reaction is not optimized. wookhplc.comactascientific.com
Post-column Derivatization: In this technique, the analyte is derivatized after separation on the column but before detection. actascientific.comactascientific.com A reagent is continuously pumped and mixed with the column effluent in a reaction coil.
Advantages: Avoids the formation of multiple derivative peaks for a single analyte and is easily automated. actascientific.comactascientific.com
Disadvantages: Requires a pump and mixing system, can lead to band broadening, and the reaction must be rapid and complete at or near ambient temperature. actascientific.comwookhplc.com
On-column Derivatization: This technique involves carrying out the derivatization reaction directly on the chromatographic column, often in the injection port of a gas chromatograph. semanticscholar.org This is common for certain types of reactions like pyrolysis-gas chromatography or in-port methylation. semanticscholar.org It is less common for the derivatization of secondary amines like this compound.
For this compound, pre-column derivatization is the most versatile and widely applicable technique for both GC and HPLC/CE analysis. thermofisher.comacademicjournals.orgsigmaaldrich.com
Optimization of Derivatization Protocols: Parameters and Performance.academicjournals.org
To ensure a successful and reproducible derivatization, several parameters must be carefully optimized. numberanalytics.comnih.gov
Choice of Reagent and Solvent: The derivatizing reagent should be specific for the target functional group (the secondary amine) and the resulting derivative should be stable. numberanalytics.com The solvent must be inert and should not interfere with the reaction. numberanalytics.com
Reaction Temperature and Time: These parameters are critical for driving the reaction to completion. numberanalytics.comsigmaaldrich.com Higher temperatures can increase the reaction rate but may also lead to the degradation of the analyte or the derivative. numberanalytics.com The optimal time ensures complete derivatization without the formation of significant byproducts. numberanalytics.comsigmaaldrich.com
Reagent Concentration and pH: The concentration of the derivatizing reagent is typically used in excess to ensure the reaction goes to completion. sigmaaldrich.com The pH of the reaction medium is crucial, especially for reactions in aqueous solutions, as it can affect the reactivity of both the analyte and the reagent. mdpi.com
Removal of Excess Reagent and Byproducts: Excess reagent and reaction byproducts can interfere with the chromatographic analysis. numberanalytics.com A cleanup step, such as liquid-liquid extraction or solid-phase extraction (SPE), may be necessary after derivatization. academicjournals.org
The performance of the optimized derivatization protocol is evaluated based on several criteria, including reaction yield, derivative stability, and the improvement in analytical figures of merit such as sensitivity, selectivity, and peak shape. sigmaaldrich.com
Table 1: Common Derivatization Reagents for Secondary Amines
| Reagent | Technique | Derivative | Detection |
|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC, GC/MS | Trimethylsilyl (TMS) | FID, MS |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | GC, GC/MS | tert-Butyldimethylsilyl (TBDMS) | FID, MS |
| Trifluoroacetic Anhydride (TFAA) | GC, GC/MS | Trifluoroacetyl | ECD, MS |
| Dansyl Chloride | HPLC, CE | Dansyl | Fluorescence, UV |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | HPLC, CE | Fluorenylmethyloxycarbonyl | Fluorescence, UV |
Table 2: Comparison of Derivatization Techniques
| Technique | Description | Advantages | Disadvantages |
|---|---|---|---|
| Pre-column | Derivatization occurs before injection. | Flexible reaction conditions, excess reagent can be removed. | Can be time-consuming, potential for multiple derivatives. |
| Post-column | Derivatization occurs after separation, before detection. | Automated, no multiple derivative peaks. | Requires extra hardware, potential for band broadening, limited to fast reactions. |
| On-column | Derivatization occurs in the injection port or on the column. | Fast, minimal sample handling. | Limited applicability, can affect column performance. |
Future Research Directions and Perspectives for 4 Bromo 2 Nitro N Phenylaniline
Exploration of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For 4-Bromo-2-nitro-N-phenylaniline, future research will likely focus on catalytic systems that minimize waste and energy consumption. While traditional methods for the synthesis of related compounds like 4-bromo-2-nitroaniline (B116644) exist, the focus is shifting towards greener alternatives. chemicalbook.com
Future synthetic strategies could include:
Continuous Flow Chemistry: The use of continuous flow reactors for nitration and bromination reactions can offer better control over reaction parameters, leading to higher yields and improved safety. For instance, a method for synthesizing 4-bromo-2-nitrophenol (B183274) involves using a continuous flow reactor for the nitration of p-bromophenol. chemicalbook.com
Palladium-Catalyzed Cross-Coupling Reactions: Further exploration of palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, could provide more efficient and versatile routes to this compound and its analogs. These methods have been successfully used for the synthesis of other nitrobiphenyl compounds. orgsyn.org
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity and milder reaction conditions, reducing the environmental impact.
Deepening Mechanistic Understanding of Reactivity and Biological Action
A thorough understanding of the reaction mechanisms and the structure-activity relationships of this compound is crucial for its targeted application. Future studies should aim to elucidate the intricate details of its chemical and biological interactions.
Key areas for investigation include:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways and predict the reactivity of the molecule. This can provide insights into the transition states and intermediates involved in its synthesis and reactions.
Spectroscopic and Crystallographic Analysis: Advanced spectroscopic techniques, such as 2D NMR and time-resolved spectroscopy, can be used to study the dynamics of its reactions. clockss.org Single-crystal X-ray diffraction studies can provide precise information about its molecular structure and intermolecular interactions, which are crucial for understanding its properties in the solid state. nih.govresearchgate.net
Mechanistic Probes: The design and synthesis of labeled analogs of this compound can help in tracing its metabolic pathways and identifying its molecular targets in biological systems.
Development of New Derivatization Agents and Advanced Analytical Techniques
To enhance the detection and quantification of this compound and its metabolites, the development of novel derivatization agents and more sensitive analytical methods is essential.
Future research in this area may involve:
Tailored Derivatization Reagents: Designing reagents that specifically react with the functional groups of this compound to introduce a fluorescent or electroactive tag can significantly improve its detectability in complex matrices. nih.govnih.govresearchgate.net
Mass Spectrometry-Based Methods: The development of advanced mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), can provide high sensitivity and selectivity for the analysis of the compound and its derivatives.
Sensor Technology: The creation of chemical sensors and biosensors for the real-time monitoring of this compound in environmental or biological samples could have significant applications.
Expanding Applications in Medicinal Chemistry and Functional Materials Science
The unique electronic and structural features of this compound make it a promising candidate for various applications in medicinal chemistry and materials science.
Potential future applications include:
Drug Discovery: The compound can serve as a scaffold for the synthesis of new therapeutic agents. Its derivatives could be explored for their potential as anticancer, antimicrobial, or anti-inflammatory agents. nbinno.commdpi.com The nitro group, for instance, is a key feature in some stabilizers for propellants. wikipedia.org
Nonlinear Optical (NLO) Materials: The presence of electron-donating and electron-withdrawing groups in the molecule suggests potential for NLO properties. ripublication.com Research into growing high-quality single crystals and characterizing their NLO response could lead to the development of new materials for optoelectronic devices. ripublication.comresearchgate.net
Organic Electronics: The semiconductor properties of this compound and its derivatives could be investigated for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Interdisciplinary Research Opportunities and Collaborations
The multifaceted nature of this compound necessitates a collaborative approach, bringing together experts from various fields.
Future interdisciplinary research could involve:
Chemists and Biologists: Collaboration between synthetic chemists and biologists will be crucial for the design, synthesis, and biological evaluation of new derivatives with enhanced therapeutic properties.
Materials Scientists and Physicists: Joint efforts between materials scientists and physicists will be essential for the development and characterization of new functional materials based on this compound.
Computational Scientists and Experimentalists: The synergy between computational modeling and experimental validation will accelerate the discovery and optimization of new applications for this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-2-nitro-N-phenylaniline, and how do reaction conditions influence yield?
- The synthesis typically involves sequential bromination and nitration of N-phenylaniline derivatives. For bromination, using liquid bromine in the presence of pyridine enhances para-selectivity due to pyridine’s role in stabilizing reactive intermediates . Subsequent nitration requires careful control of temperature (0–5°C) and stoichiometric HNO₃/H₂SO₄ to avoid over-nitration. Yield optimization (70–85%) depends on stepwise purification via column chromatography .
Q. How can spectroscopic methods (e.g., NMR, IR) distinguish this compound from structural analogs?
- ¹H NMR : Aromatic protons adjacent to nitro and bromo groups show distinct deshielding (δ 8.1–8.3 ppm for nitro-adjacent H; δ 7.4–7.6 ppm for bromo-adjacent H). ¹³C NMR confirms substitution patterns (C-Br at ~115 ppm; C-NO₂ at ~148 ppm). IR identifies NO₂ asymmetric stretching (~1520 cm⁻¹) and N–H bending (~3400 cm⁻¹) .
Q. What are the key stability concerns for this compound under varying pH and temperature conditions?
- The compound is stable in neutral, anhydrous environments but degrades under acidic (pH < 3) or alkaline (pH > 9) conditions, leading to dehalogenation or nitro-group reduction. Thermal stability tests (TGA/DSC) show decomposition above 200°C, necessitating storage at <4°C in inert atmospheres .
Advanced Research Questions
Q. How does the electronic effect of bromo and nitro substituents influence regioselectivity in cross-coupling reactions?
- The nitro group’s strong electron-withdrawing effect deactivates the ring, directing electrophilic attacks to the bromine-adjacent position. In Suzuki couplings, the bromo substituent acts as the primary reactive site, while the nitro group stabilizes transition states via resonance, enabling selective aryl-aryl bond formation . Computational studies (DFT) suggest a 15–20% higher activation energy for meta-substitution compared to para .
Q. What crystallographic data are available for this compound, and how do intermolecular interactions affect packing?
- Single-crystal X-ray analysis (orthorhombic, Pccn) reveals a dihedral angle of 45.2° between the phenyl and aniline rings. Intermolecular C–H⋯O hydrogen bonds (2.8–3.1 Å) and π-π stacking (3.4 Å) stabilize the lattice, contributing to its high melting point (249–254°C) .
Q. What methodologies resolve contradictions in reported reactivity data for nitro-bromo anilines in nucleophilic substitution?
- Discrepancies arise from solvent polarity and nucleophile strength. For example, in DMF, bromide displacement by amines occurs at 80°C (SNAr mechanism), while in nonpolar solvents (toluene), radical pathways dominate. Kinetic studies (UV-Vis monitoring) and Hammett plots can differentiate mechanisms .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Molecular docking (AutoDock Vina) and QSAR models correlate nitro group orientation with enzyme inhibition (e.g., cytochrome P450). Substituent electronegativity and steric parameters (Taft’s Es) predict binding affinity (R² = 0.89 in validation studies) .
Methodological Considerations
- Contradiction Analysis : Conflicting data on reaction yields (e.g., 70% vs. 85%) often stem from trace moisture or impurities in starting materials. Replicate experiments under strictly anhydrous conditions are recommended .
- Data Validation : Cross-reference crystallographic (CCDC) and spectral databases (NIST) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
